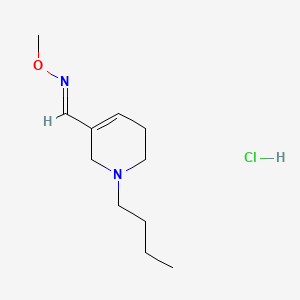
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a butyl group, and an O-methyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride typically involves multiple steps. The starting material is often a pyridine derivative, which undergoes a series of reactions including alkylation, reduction, and oximation. The final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride
- 1-Butyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Properties
CAS No. |
139886-07-0 |
|---|---|
Molecular Formula |
C11H21ClN2O |
Molecular Weight |
232.75 g/mol |
IUPAC Name |
(E)-1-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-3-4-7-13-8-5-6-11(10-13)9-12-14-2;/h6,9H,3-5,7-8,10H2,1-2H3;1H/b12-9+; |
InChI Key |
AMIPJRWJKZIMEG-NBYYMMLRSA-N |
Isomeric SMILES |
CCCCN1CCC=C(C1)/C=N/OC.Cl |
Canonical SMILES |
CCCCN1CCC=C(C1)C=NOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


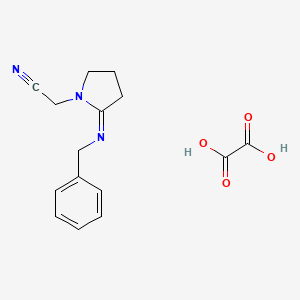
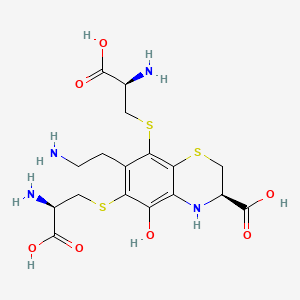
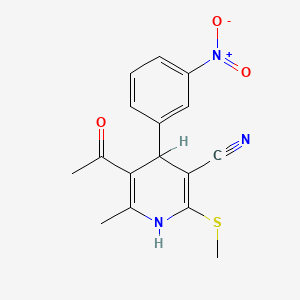

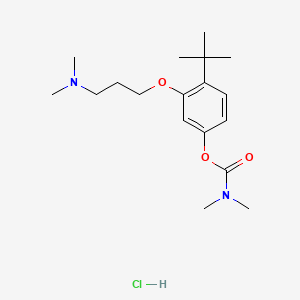
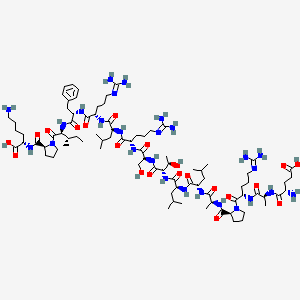
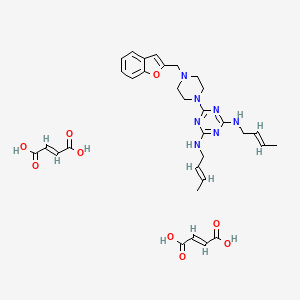
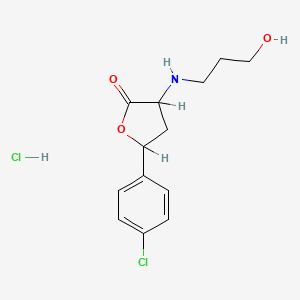
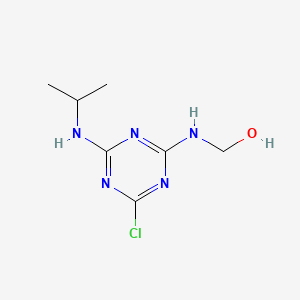
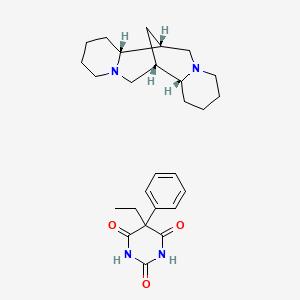
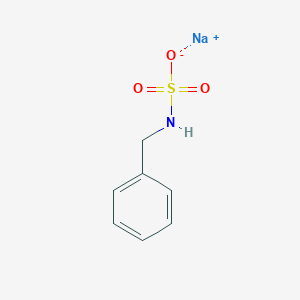
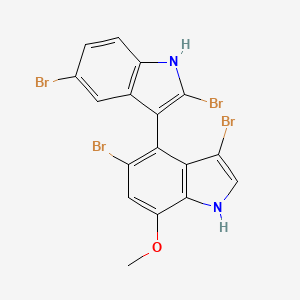
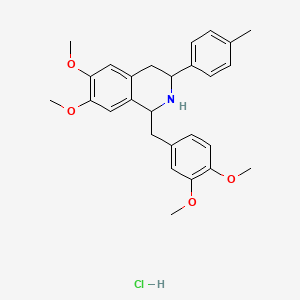
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
